molecular formula C15H16Br2O2 B14262550 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene CAS No. 136011-24-0

1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene

Cat. No.: B14262550
CAS No.: 136011-24-0
M. Wt: 388.09 g/mol
InChI Key: BUAYKLAFFKVMQV-UHFFFAOYSA-N
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Description

1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene is an organic compound that features both alkyne and alkene functionalities along with bromine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene typically involves multi-step organic reactions. One possible route could include:

    Starting Material: The synthesis might begin with a suitable aromatic compound such as 4-methoxybenzene.

    Bromination: Introduction of bromine atoms can be achieved through bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS).

    Alkyne Formation: The alkyne functionality can be introduced via Sonogashira coupling or other alkyne-forming reactions.

    Methoxylation: Methoxy groups can be introduced using methanol in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dibromohept-1-en-5-yn-3-yl)-4-methoxybenzene: Similar structure but without the methoxy group on the heptene chain.

    1-(1,1-Dibromo-7-methoxyhept-1-en-5-yn-3-yl)benzene: Lacks the methoxy group on the benzene ring.

Properties

CAS No.

136011-24-0

Molecular Formula

C15H16Br2O2

Molecular Weight

388.09 g/mol

IUPAC Name

1-(1,1-dibromo-7-methoxyhept-1-en-5-yn-3-yl)-4-methoxybenzene

InChI

InChI=1S/C15H16Br2O2/c1-18-10-4-3-5-13(11-15(16)17)12-6-8-14(19-2)9-7-12/h6-9,11,13H,5,10H2,1-2H3

InChI Key

BUAYKLAFFKVMQV-UHFFFAOYSA-N

Canonical SMILES

COCC#CCC(C=C(Br)Br)C1=CC=C(C=C1)OC

Origin of Product

United States

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